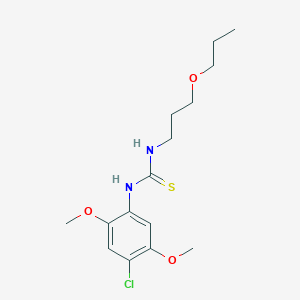

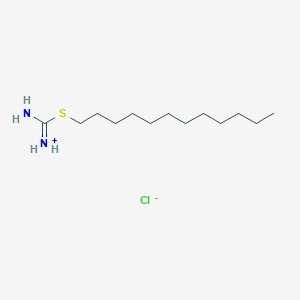

![molecular formula C29H36O6 B1230182 [16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate

説明

[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate is a natural product found in Euphorbia micractina, Euphorbia hirsuta, and Euphorbia platyphyllos with data available.

科学的研究の応用

Oxygenated Heterocyclic Metabolites

Research by Chakraborty and Raola (2018) on oxygenated heterocyclic metabolites from Rhizophora annamalayana, a mangrove hybrid, reveals compounds with significant antioxidant and anti-inflammatory activities. These metabolites show potential as therapeutic leads in pharmaceutical applications due to their ability to inhibit pro-inflammatory enzymes like 5-lipoxygenase more effectively than some synthetic anti-inflammatory drugs (Chakraborty & Raola, 2018).

Production of New Polyene Antibiotics

A study by Li, Rawlings, Harrison, and Vederas (1989) demonstrates the impact of adding ethyl (Z)-16-phenylhexadec-9-enoate to cultures of Streptomyces cellulosae, leading to a significant reduction in fungichromin biosynthesis and the production of new polyene antibiotics. This indicates the compound's role in influencing antibiotic production in microorganisms (Li, Rawlings, Harrison, & Vederas, 1989).

Total Synthesis of Methyl Atis-16-en-19-oate

Toyota, Wada, Fukumoto, and Ihara (1998) achieved the total synthesis of (±)-methyl atis-16-en-19-oate, a complex tetracyclic diterpenoid. This synthesis involved innovative steps like homoallyl-homoallyl radical rearrangement, highlighting the chemical versatility and potential applications of similar complex molecules in synthetic chemistry (Toyota, Wada, Fukumoto, & Ihara, 1998).

Palmitoleate Esters from Tagetes Erecta

Faizi and Naz (2004) isolated oleanane-type triterpenoid esters from Tagetes erecta, providing insights into the natural product chemistry of triterpenoids and their derivatives. Such studies contribute to understanding the chemical diversity and potential applications of plant-derived compounds (Faizi & Naz, 2004).

Selective Oxidation Studies

Research by Singh and Mahajan (2006) on selective oxidation of a complex molecule with secondary and primary hydroxyl groups highlights the intricacies of chemical reactions involving similar compounds. This study provides valuable insights for chemists working on selective oxidation processes (Singh & Mahajan, 2006).

特性

IUPAC Name |

[16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHWPIKKGZWBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 3081534 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

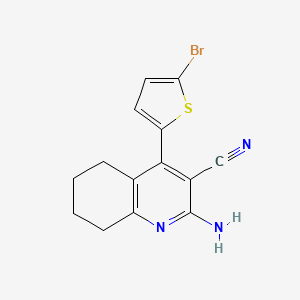

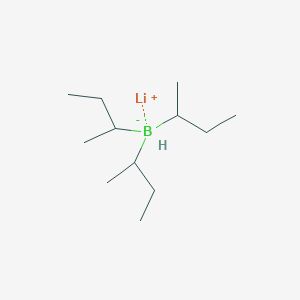

![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)

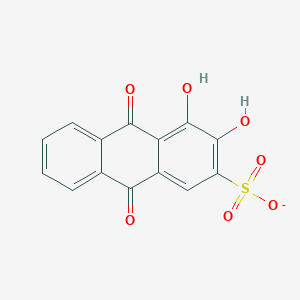

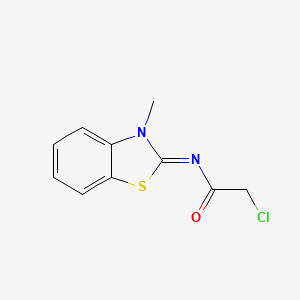

![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)

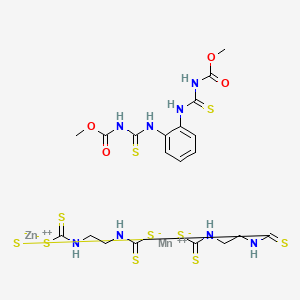

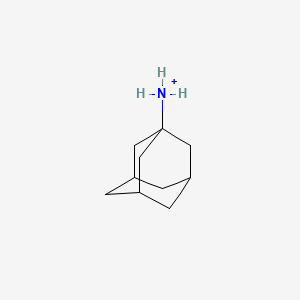

![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)

![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)